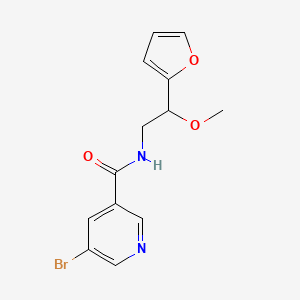

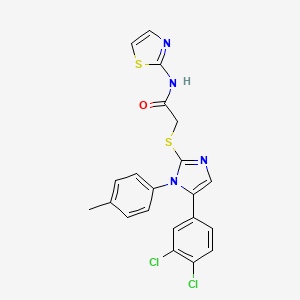

![molecular formula C22H21ClN4O2S B2469647 2-氯-N-(2-(2-氧代-2-(苯乙基氨基)乙基)-4,6-二氢-2H-噻吩并[3,4-c]吡唑-3-基)苯甲酰胺 CAS No. 1105251-18-0](/img/structure/B2469647.png)

2-氯-N-(2-(2-氧代-2-(苯乙基氨基)乙基)-4,6-二氢-2H-噻吩并[3,4-c]吡唑-3-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-chloro-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a useful research compound. Its molecular formula is C22H21ClN4O2S and its molecular weight is 440.95. The purity is usually 95%.

BenchChem offers high-quality 2-chloro-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

a. 抗炎特性: 噻吩并[3,4-c]吡唑骨架与苯甲酰胺部分的结合可能赋予抗炎作用。研究人员正在研究其在调节炎症途径中的作用,可能针对类风湿性关节炎或炎症性肠病等疾病。

b. 镇痛活性: 鉴于其结构与苯乙胺衍生物类似,该化合物可能具有镇痛特性。研究人员正在探索其与阿片受体的相互作用及其作为新型疼痛管理药物的潜力。

c. 神经保护: 苯乙胺成分表明可能具有神经保护作用。目前正在进行的研究以确定该化合物是否可以减轻神经退行性病变,例如阿尔茨海默病或帕金森病。

有机合成和化学反应

该化合物中的苄基位置在化学上很有趣。让我们探索其反应性:

a. 苄基溴化: 苄基氢可以进行自由基溴化,导致形成苄基自由基。N-溴代琥珀酰亚胺 (NBS) 通常用于此目的。 生成的苄基溴可以作为有机合成中的通用中间体 .

b. 亲电芳香取代: 有趣的是,亲电芳香取代不会轻易发生在苄基位置。 取代反应过程中形成的共振稳定碳正离子有利于 SN1 途径而不是 SN2 途径 .

合成化学和药物设计

研究人员正在积极探索对该化合物的修饰以增强其药理特性。潜在的应用包括:

a. 前药开发: 通过战略性地修饰官能团,科学家旨在创造前药,以改善溶解度、生物利用度和靶向递送。该化合物的独特结构为前药设计提供了机会。

b. 杂合分子: 将噻吩并[3,4-c]吡唑骨架与其他药效团(例如,激酶抑制剂、抗病毒剂)结合可以产生具有协同效应的杂合分子。这些杂合体可能表现出更高的选择性和功效。

总之,2-氯-N-(2-(2-氧代-2-(苯乙基氨基)乙基)-4,6-二氢-2H-噻吩并[3,4-c]吡唑-3-基)苯甲酰胺在从药物化学到合成化学的各个领域都具有前景。其独特的结构促使人们进一步探索和优化其用于治疗应用。 请关注正在进行的研究以发现更多用途! 🌟

作用机制

Target of Action

Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific information. Compounds with similar structures have been found to exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad range of biological activities exhibited by similar compounds , it is likely that this compound may influence multiple biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

The presence of a chlorine atom in the compound may increase its potency and improve its solubility , potentially enhancing its bioavailability.

Result of Action

Similar compounds have been found to exhibit a wide range of biological activities , suggesting that this compound may have diverse molecular and cellular effects.

属性

IUPAC Name |

2-chloro-N-[2-[2-oxo-2-(2-phenylethylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN4O2S/c23-18-9-5-4-8-16(18)22(29)25-21-17-13-30-14-19(17)26-27(21)12-20(28)24-11-10-15-6-2-1-3-7-15/h1-9H,10-14H2,(H,24,28)(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKCKYHMKDWRITD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(N(N=C2CS1)CC(=O)NCCC3=CC=CC=C3)NC(=O)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

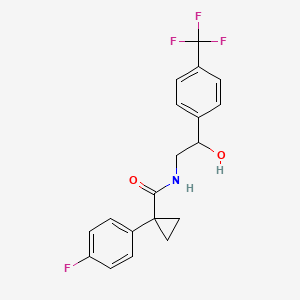

![1-(3-chlorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2469566.png)

![1-[(3S,4S)-3-Fluoro-4-(hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2469569.png)

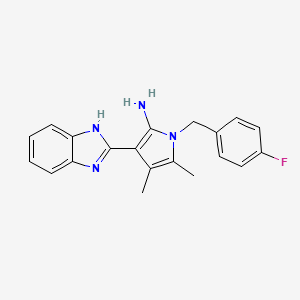

![N-(butan-2-yl)-2-methyl-3-phenyl-5H,6H,7H,8H-pyrazolo[3,2-b]quinazolin-9-amine](/img/structure/B2469570.png)

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-methylbenzamide](/img/structure/B2469572.png)

![1-[(Propan-2-yl)carbamoyl]piperidine-3-carboxylic acid](/img/structure/B2469573.png)

![2-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2469579.png)

![N'-(3-chloro-4-fluorophenyl)-N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}ethanediamide](/img/structure/B2469586.png)